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Compound of Interest

Compound Name:
6-Methoxy-4-

methylnicotinaldehyde

Cat. No.: B047350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 6-
methoxy-4-methylnicotinaldehyde. The information presented herein is intended to be a

valuable resource for professionals engaged in chemical synthesis and drug development,

offering detailed methodologies and predicted spectral data based on analogous compounds.

Chemical Structure and Properties
6-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative. Its structure features

a pyridine ring with a methoxy group at the 6-position, a methyl group at the 4-position, and an

aldehyde group at the 3-position.

Molecular Formula: C₈H₉NO₂[1][2]

Molecular Weight: 151.16 g/mol [1]

IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde

CAS Number: 123506-66-1[1][2]

Predicted Spectroscopic Data
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While a complete set of experimentally verified spectral data for 6-methoxy-4-
methylnicotinaldehyde is not readily available in the public domain, the following data are

predicted based on the analysis of structurally similar compounds, such as substituted

nicotinaldehydes and other methoxy- and methyl-substituted pyridines.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.3 s 1H Aldehyde (-CHO)

~8.5 s 1H Pyridine Ring (H-2)

~6.8 s 1H Pyridine Ring (H-5)

~3.9 s 3H Methoxy (-OCH₃)

~2.5 s 3H Methyl (-CH₃)

Solvent: CDCl₃,

Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b047350?utm_src=pdf-body
https://www.benchchem.com/product/b047350?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Spectral_Data_of_6_Chloro_4_methoxynicotinaldehyde.pdf
https://www.benchchem.com/pdf/A_Spectroscopic_Showdown_Unraveling_the_Isomers_of_6_Chloro_4_methoxynicotinaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~192 Aldehyde Carbon (C=O)

~165 Pyridine Ring (C-6)

~158 Pyridine Ring (C-4)

~150 Pyridine Ring (C-2)

~125 Pyridine Ring (C-3)

~108 Pyridine Ring (C-5)

~54 Methoxy Carbon (-OCH₃)

~22 Methyl Carbon (-CH₃)

Solvent: CDCl₃, Frequency: 101 MHz

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Data

m/z Ion Ionization Method

152.06 [M+H]⁺ ESI+

174.04 [M+Na]⁺ ESI+

ESI+: Electrospray Ionization

(Positive Mode)

Predicted fragmentation may involve the loss of the formyl group (-CHO) or a methyl radical (-

CH₃) from the methoxy group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Predicted IR Spectral Data

Wavenumber (ν) cm⁻¹ Functional Group Assignment

~2950-2850 C-H stretch (alkane)

~2830-2700 C-H stretch (aldehyde)

~1700 C=O stretch (aldehyde)

~1600, ~1470 C=C and C=N stretch (pyridine ring)

~1250 C-O-C stretch (aryl ether)

Experimental Protocols
The following are detailed experimental protocols for the synthesis and structural

characterization of 6-methoxy-4-methylnicotinaldehyde.

Synthesis: Vilsmeier-Haack Reaction
A plausible synthetic route for 6-methoxy-4-methylnicotinaldehyde is the Vilsmeier-Haack

formylation of 2-methoxy-4-methylpyridine.

Reagents:

2-methoxy-4-methylpyridine

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add

anhydrous DMF.

Cool the flask to 0 °C in an ice bath.

Add POCl₃ dropwise with constant stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for 30

minutes to form the Vilsmeier reagent.

Dissolve 2-methoxy-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly

prepared Vilsmeier reagent.

Heat the reaction mixture to reflux and monitor its progress using Thin-Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice.

Neutralize the aqueous solution with a saturated solution of NaHCO₃.

Extract the product with DCM (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of purified 6-methoxy-4-methylnicotinaldehyde.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)
Instrumentation: Quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray

ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture

appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:
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Ionization Mode: Positive ion mode ([M+H]⁺).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-400 °C.

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy
Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g.,

NaCl or KBr), and allow the solvent to evaporate.

IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Visualization of Synthetic and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-
methoxy-4-methylnicotinaldehyde.
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Caption: Synthetic and purification workflow for 6-methoxy-4-methylnicotinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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